

A Comparative Guide to GSK690693 and Novel Akt Pathway Inhibitors

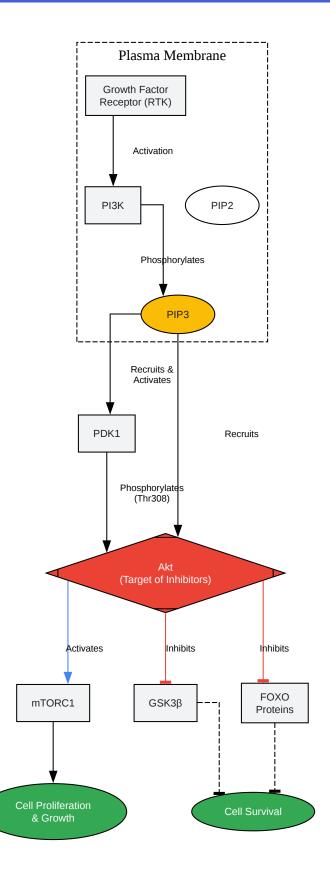
Author: BenchChem Technical Support Team. Date: December 2025

The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a prominent feature in many human cancers, making the Akt serine/threonine kinase an attractive target for therapeutic intervention.[2] GSK690693 is a potent, ATP-competitive pan-Akt inhibitor that has been extensively studied.[3][4] This guide provides an objective comparison of GSK690693 with other novel Akt pathway inhibitors—Capivasertib, Ipatasertib, and MK-2206—supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

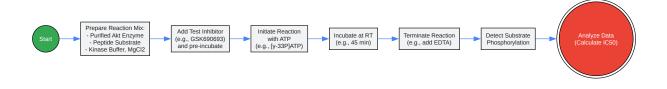
The inhibitors are distinguished by their mechanism of action. GSK690693, Capivasertib, and Ipatasertib are ATP-competitive, meaning they bind to the kinase domain's ATP-binding pocket. [3][5][6] In contrast, MK-2206 is an allosteric inhibitor, which binds to a separate site on the kinase, locking it in an inactive conformation. [7][8][9]

Comparative Performance Data

The following table summarizes the in vitro potency of each inhibitor against the three Akt isoforms (Akt1, Akt2, and Akt3). The half-maximal inhibitory concentration (IC50) values represent the drug concentration required to inhibit 50% of the kinase activity in cell-free enzymatic assays. Lower values indicate higher potency.



Compound	Туре	Akt1 IC50 (nM)	Akt2 IC50 (nM)	Akt3 IC50 (nM)
GSK690693	ATP-Competitive	2[3][4]	13[3][4]	9[3][4]
Capivasertib (AZD5363)	ATP-Competitive	3[10][11]	7-8[10][11]	7-8[10][11]
Ipatasertib (GDC-0068)	ATP-Competitive	5[5][12]	18[5][12]	8[5][12]
MK-2206	Allosteric	5-8[7][13][14]	12[7][13][14]	65[7][13][14]


Signaling Pathway and Experimental Overviews

To understand the context of inhibition, a diagram of the PI3K/Akt pathway is provided below, followed by workflows for common experimental assays used to evaluate these inhibitors.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ipatasertib | GDC-0068 | pan-Akt | FoxO3a | NF-κB | TargetMol [targetmol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel Allosteric Inhibitor-Derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors in AKTion: ATP-competitive vs allosteric PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab PMC [pmc.ncbi.nlm.nih.gov]
- 14. MK-2206 dihydrochloride [bio-gems.com]
- To cite this document: BenchChem. [A Comparative Guide to GSK690693 and Novel Akt Pathway Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607859#benchmarking-gsk690693-against-novel-akt-pathway-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com